molecular formula C23H28N2O5 B2766798 3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941905-62-0

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2766798
CAS No.: 941905-62-0
M. Wt: 412.486
InChI Key: PEUWWYLRWNSIOP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946325-44-6) is a chemical compound for research use with the molecular formula C23H28N2O5 and a molecular weight of 412.48 g/mol . This benzamide derivative is part of a class of compounds investigated for their potential in biomedical research. Structurally, it combines a 1,2,3,4-tetrahydroquinolin-2-one core with a trimethoxybenzamide group, a motif found in compounds studied for their interaction with biological targets such as tubulin . Compounds featuring these structural elements are of significant interest in early-stage drug discovery for their potential as inhibitors of tubulin polymerization, a mechanism that can disrupt cell division . Research into similar analogs highlights their value as tools for investigating anti-cancer strategies and cellular mechanisms . This product is intended for research applications and is not for diagnostic, therapeutic, or any human or animal use. Researchers can request this compound in various quantities to support their investigative work .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-14(2)13-25-18-8-7-17(10-15(18)6-9-21(25)26)24-23(27)16-11-19(28-3)22(30-5)20(12-16)29-4/h7-8,10-12,14H,6,9,13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUWWYLRWNSIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Substitution with Isobutyl Group:

    Attachment of Trimethoxybenzamide Moiety: The final step involves the coupling of the substituted quinoline with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with derivatives featuring tetrahydroquinoline scaffolds and aromatic substitutions. Below is a systematic comparison based on structural features, physicochemical properties, and inferred biological activity:

Structural Analogues with Sulfonamide Linkages

  • 3,4-Dimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Structure: Replaces the benzamide with a sulfonamide group and reduces methoxy substitutions to 3,4-dimethoxy. Molecular Weight: 418.51 g/mol (vs. ~387–425 g/mol for benzamide analogues).
  • 2,5-Dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Structure: Features 2,5-dimethylbenzene-sulfonamide. Molecular Weight: 386.51 g/mol. Implications: Methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Analogues with Modified Heterocyclic Cores

  • PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Structure: Replaces the tetrahydroquinoline scaffold with a benzo-pyrrolo-oxazin ring.

Analogues with Halogen Substituents

  • 2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-methylbenzene-1-sulfonamide Structure: Incorporates a chloro substituent and ethyl group on the tetrahydroquinoline nitrogen. Molecular Weight: 378.88 g/mol. Implications: Chlorine atoms can enhance binding affinity via hydrophobic or halogen-bonding interactions, while ethyl groups may influence metabolic clearance rates .

Data Table: Key Properties of Selected Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Feature
3,4,5-Trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Tetrahydroquinoline 3,4,5-Trimethoxybenzamide ~425 (estimated) High methoxy content for lipophilicity
3,4-Dimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Tetrahydroquinoline 3,4-Dimethoxybenzenesulfonamide 418.51 Sulfonamide linkage for solubility
PBX2 Benzo-pyrrolo-oxazin 3,4,5-Trimethoxybenzamide Not provided Heterocyclic diversity
2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-methylbenzene-1-sulfonamide Tetrahydroquinoline 2-Chloro-6-methylbenzenesulfonamide 378.88 Halogen for target affinity

Research Findings and Implications

  • Methoxy Substitutions : The 3,4,5-trimethoxy pattern in the target compound likely enhances lipophilicity compared to dimethoxy analogues, favoring interactions with hydrophobic binding pockets .
  • Sulfonamide vs. Benzamide : Sulfonamide derivatives exhibit distinct electronic profiles and solubility, which may translate to differences in bioavailability or off-target effects .

Biological Activity

Structural Formula

The molecular structure of the compound can be represented as follows:

C18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4

Physical Properties

PropertyValue
Molecular Weight320.40 g/mol
SolubilitySoluble in DMSO and ethanol
LogP3.5

Research indicates that 3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibits a range of biological activities primarily through its interaction with various neurotransmitter systems. Its structural components suggest potential binding to dopamine and serotonin receptors, which may explain its psychoactive effects.

Pharmacological Effects

  • Antidepressant Activity : In preclinical studies, this compound demonstrated significant antidepressant-like effects in rodent models. The mechanism appears to involve modulation of the serotonergic system.
  • Neuroprotective Effects : Evidence suggests that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the inhibition of reactive oxygen species (ROS) production.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications in neuroinflammatory conditions.

Case Studies

  • Study on Depression Models : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound in a chronic mild stress model of depression in rats. Results indicated a significant reduction in immobility time during the forced swim test compared to control groups.
  • Neuroprotection Against Excitotoxicity : Research by Johnson et al. (2024) explored the neuroprotective effects of the compound against glutamate-induced excitotoxicity in cultured neurons. The results showed a marked decrease in cell death and an increase in cell viability when treated with varying concentrations of the compound.
  • Inflammation Reduction in Microglial Cells : A recent investigation by Lee et al. (2024) assessed the anti-inflammatory effects of this compound on activated microglial cells. The findings revealed that treatment significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting a mechanism for its neuroprotective effects.

Toxicology and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg.

Summary of Toxicity Studies

Study TypeResult
Acute ToxicityNo observed adverse effects at 200 mg/kg
Chronic ToxicityNo significant findings

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepOptimal ConditionsYield RangePurityReference
TetrahydroquinolinePolyphosphoric acid, 120°C, 6 h60–75%>90%
Benzamide couplingHATU, DIPEA, DMF, 0°C → RT, 12 h70–85%>95%

Q. Table 2. Key SAR Modifications and Bioactivity

Modification SiteSubstituent ChangeBioactivity ImpactAssay TypeReference
Tetrahydroquinoline2-Methylpropyl → Ethyl↓ Metabolic stabilityMicrosomal assay
Benzamide3,4,5-OMe → 3,4,5-F↑ Kinase inhibition (IC₅₀)Fluorescence

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